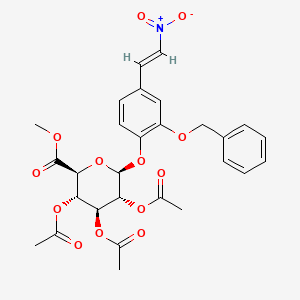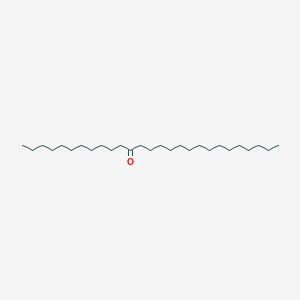
Heptacosan-12-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-Heptacosanone, also known as Heptacosan-12-one, is a long-chain alkyl ketone with the molecular formula C27H54O. It is a solid compound at room temperature and is primarily used in research settings. The compound is characterized by its long hydrocarbon chain, which contributes to its unique physical and chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 12-Heptacosanone can be synthesized through various organic synthesis methods. One common approach involves the oxidation of heptacosane using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires controlled conditions to ensure the selective formation of the ketone functional group at the 12th carbon position .
Industrial Production Methods: The key to industrial synthesis lies in optimizing reaction conditions to maximize yield and purity while minimizing by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 12-Heptacosanone undergoes several types of chemical reactions, including:
Oxidation: Further oxidation of 12-Heptacosanone can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ketone group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
12-Heptacosanone has several applications in scientific research:
Chemistry: Used as a model compound for studying long-chain ketones and their reactivity.
Biology: Investigated for its potential role in biological systems, particularly in lipid metabolism.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 12-Heptacosanone involves its interaction with various molecular targets. As a ketone, it can participate in redox reactions, influencing cellular metabolic pathways. The long hydrocarbon chain allows it to interact with lipid membranes, potentially affecting membrane fluidity and function .
Vergleich Mit ähnlichen Verbindungen
14-Heptacosanone: Another long-chain alkyl ketone with similar properties but differing in the position of the ketone group.
Heptacosane: The parent hydrocarbon from which 12-Heptacosanone is derived.
Other Long-Chain Ketones: Compounds with similar structures but varying chain lengths and functional group positions
Uniqueness: 12-Heptacosanone is unique due to its specific ketone position, which influences its reactivity and interaction with other molecules. This positional specificity makes it a valuable compound for studying structure-activity relationships in long-chain ketones .
Eigenschaften
Molekularformel |
C27H54O |
|---|---|
Molekulargewicht |
394.7 g/mol |
IUPAC-Name |
heptacosan-12-one |
InChI |
InChI=1S/C27H54O/c1-3-5-7-9-11-13-14-15-16-18-20-22-24-26-27(28)25-23-21-19-17-12-10-8-6-4-2/h3-26H2,1-2H3 |
InChI-Schlüssel |
DODSCVAYARBHIX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)CCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


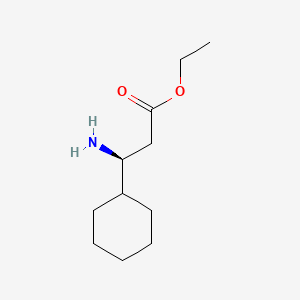
![10-[2-(1-Methyl-1-oxidopiperidin-1-ium-2-yl)ethyl]-2-methylsulfonylphenothiazine 5,5-dioxide](/img/structure/B13419581.png)
![N-[(3R,4R)-4-[[4-(2-Fluoro-6-hydroxy-3-methoxybenzoyl)benzoyl]amino]hexahydro-1H-azepin-3-yl]-4-hydroxy-3,5-dimethyl-benzamide Hydrochloride](/img/structure/B13419583.png)
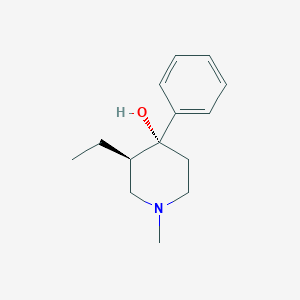
![(6R,7R)-7-[(2-chloroacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13419598.png)
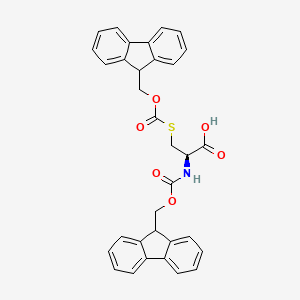
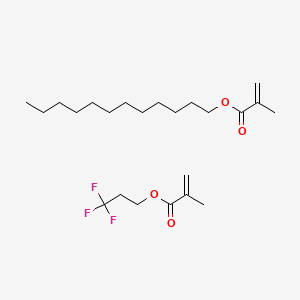
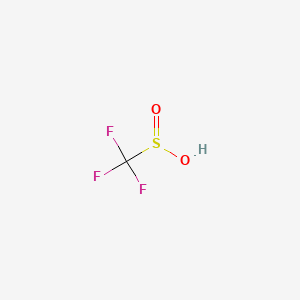
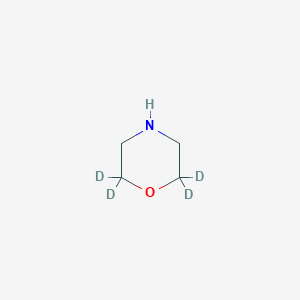
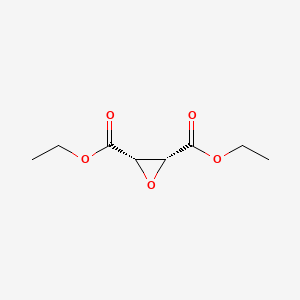
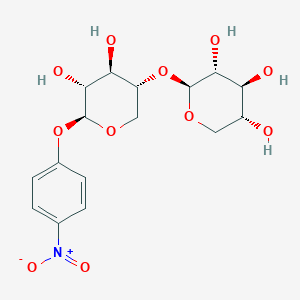
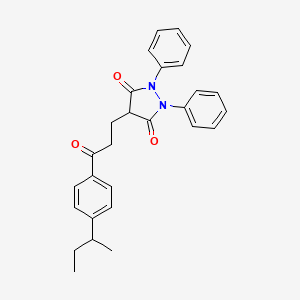
![rel-N-[(1R,4S)-1,2,3,4-Tetrahydro-4-phenyl-1-naphthalenyl]acetamide](/img/structure/B13419651.png)
